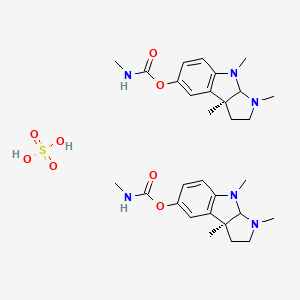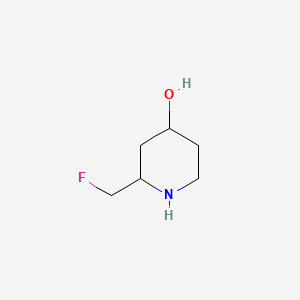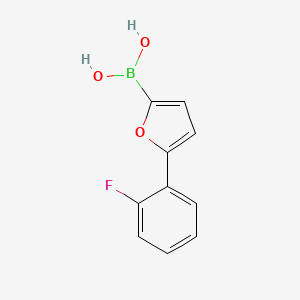![molecular formula C14H27N3O2 B14779850 N-[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]-N-ethylacetamide](/img/structure/B14779850.png)
N-[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]-N-ethylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]-N-ethylacetamide is a complex organic compound that features a piperidine ring, an amino acid derivative, and an acetamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]-N-ethylacetamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of the Amino Acid Derivative: The amino acid derivative, 2-amino-3-methylbutanoic acid, is then attached to the piperidine ring through amide bond formation.
Introduction of the Acetamide Group: Finally, the acetamide group is introduced via acylation reactions using ethyl acetate or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts to enhance reaction rates.
化学反応の分析
Types of Reactions
N-[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]-N-ethylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
科学的研究の応用
N-[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]-N-ethylacetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: The compound may be used in the development of new materials or as an intermediate in chemical manufacturing.
作用機序
The mechanism of action of N-[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]-N-ethylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
- N-[1-(2-amino-3-methylbutanoyl)piperidin-4-yl]-N-ethylacetamide
- N-[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]-N-ethylacetamide
Uniqueness
N-[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]-N-ethylacetamide is unique due to its specific structural configuration, which may confer distinct biological activities and chemical reactivity compared to its analogs. The position of the amino acid derivative and the acetamide group on the piperidine ring can significantly influence its properties and applications.
特性
分子式 |
C14H27N3O2 |
|---|---|
分子量 |
269.38 g/mol |
IUPAC名 |
N-[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]-N-ethylacetamide |
InChI |
InChI=1S/C14H27N3O2/c1-5-17(11(4)18)12-7-6-8-16(9-12)14(19)13(15)10(2)3/h10,12-13H,5-9,15H2,1-4H3 |
InChIキー |
BDDXTFXJTCXMQO-UHFFFAOYSA-N |
正規SMILES |
CCN(C1CCCN(C1)C(=O)C(C(C)C)N)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[[2-[(2-Methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoyl]amino]acetic acid](/img/structure/B14779771.png)
![N-[5-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazine-2-carboxamide](/img/structure/B14779783.png)
![2-(Methylamino)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14779784.png)


![5-[(3aR,4R,6aS)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]-N-{20-[3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2,6-dioxopiperidin-1-yl]-3,6,9,12,15,18-hexaoxaicosan-1-yl}pentanamide](/img/structure/B14779810.png)

![Palladium, [1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]dichloro[1-(1-methylethyl)-1H-imidazole-kappaN3]-, (SP-4-1)-](/img/structure/B14779816.png)



![2-[4-[(10S,13R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoylamino]ethanesulfonic acid](/img/structure/B14779843.png)


